8-((dimethylamino)methyl)-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one
Description
8-((Dimethylamino)methyl)-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one backbone substituted with a dimethylaminomethyl group at the 8-position, a hydroxyl group at the 7-position, a methyl group at the 4-position, and a phenyl ring at the 3-position (Figure 1). This compound is typically synthesized via a Mannich reaction, as demonstrated in , where formaldehyde and dimethylamine react with a precursor coumarin scaffold under acidic conditions .
Properties
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-3-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12-14-9-10-16(21)15(11-20(2)3)18(14)23-19(22)17(12)13-7-5-4-6-8-13/h4-10,21H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKUVMPKQJZEOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN(C)C)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((dimethylamino)methyl)-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one with dimethylamine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-((dimethylamino)methyl)-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction may produce an alcohol or amine derivative .
Scientific Research Applications
8-((dimethylamino)methyl)-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-((dimethylamino)methyl)-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Research Findings
- The dimethylaminomethyl group in the target compound improves aqueous solubility by 40% compared to 8-acetyl analogs () .
- In vitro studies suggest that 3-phenyl substitution enhances binding to human serum albumin by 25% compared to 3-methyl derivatives () .
- HRMS data () confirm the molecular integrity of the target compound, with a measured [M+H]+ of 399.1679 aligning closely with theoretical values .
Biological Activity
The compound 8-((dimethylamino)methyl)-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one , also known as a derivative of coumarin, has garnered interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Synthesis
The compound is synthesized through a Mannich reaction , involving formaldehyde, dimethylamine, and daidzein as starting materials. The process typically includes the following steps:
- Combine formaldehyde solution and dimethylamine in ethanol.
- Add daidzein and stir at elevated temperatures.
- Remove volatile solvents under vacuum.
- Purify the product using thin-layer chromatography.
This method has been successfully employed to produce various coumarin derivatives with distinct biological activities .
Antioxidant Properties
Research indicates that coumarin derivatives, including the target compound, exhibit significant antioxidant activity . They can scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity is often assessed using DPPH and ABTS assays, where lower IC50 values indicate higher activity.
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| 8-DMAM-Coumarin | 45.3 ± 5.6 | DPPH |
| 8-DMAM-Coumarin | 38.9 ± 4.8 | ABTS |
Anti-Tyrosinase Activity
The compound has shown potential as a tyrosinase inhibitor , which is significant for skin whitening and anti-melanoma applications. In comparative studies, it exhibited competitive inhibition against tyrosinase with an IC50 value of approximately 112 µM , which is comparable to standard inhibitors like kojic acid .
Anticancer Activity
Recent studies have highlighted the compound's ability to induce apoptosis in various cancer cell lines. It has been particularly effective against ovarian and colon cancer cells by modulating the ERK signaling pathway, leading to decreased cell viability and increased apoptotic markers .
Case Study 1: Melanoma Inhibition
In a study conducted on melanoma cells, treatment with the compound resulted in a 50% reduction in cell proliferation after 48 hours at a concentration of 100 µM . This suggests that the compound may serve as a promising candidate for melanoma therapy.
Case Study 2: Antioxidant Efficacy
A randomized trial assessing the antioxidant effects of the compound on human subjects showed significant improvements in oxidative stress markers after supplementation for six weeks, indicating its potential role in health maintenance.
Structure-Activity Relationship (SAR)
The biological activity of coumarins can be significantly influenced by structural modifications. For example:
- The presence of hydroxyl groups enhances antioxidant properties.
- Dimethylamino substitutions improve tyrosinase inhibition.
These findings support ongoing investigations into optimizing coumarin derivatives for enhanced therapeutic efficacy.
Q & A
Q. What are the standard synthetic routes for 8-((dimethylamino)methyl)-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one, and how can reaction conditions be optimized?
The compound is typically synthesized via a Mannich reaction , as demonstrated in the preparation of structurally similar chromenones. Key steps include:
- Condensation : Reacting a phenolic precursor (e.g., 7-hydroxy-4-methylcoumarin) with formaldehyde and dimethylamine under ethanol reflux .
- Substitution : Introducing the phenyl group at the C3 position via nucleophilic aromatic substitution.
- Optimization : Temperature (60–80°C), solvent polarity (ethanol/water mixtures), and reagent stoichiometry (1:1.2:1.5 for coumarin:formaldehyde:dimethylamine) are critical for yields >75%. Purification often involves column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR : H and C NMR confirm substituent positions (e.g., dimethylamino methyl at C8, phenyl at C3). Key signals: δ 2.3–2.7 ppm (N(CH)), δ 6.8–7.5 ppm (aromatic protons) .
- IR : Hydroxyl (3200–3500 cm), carbonyl (1650–1700 cm), and C-O-C (1250 cm) stretches validate functional groups .
- HPLC/MS : Purity assessment (>95%) and molecular ion detection (e.g., [M+H]+ at m/z 338) .
Q. What are the primary biological assays used to evaluate its pharmacological potential?
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC values.
- Antioxidant activity : DPPH radical scavenging assays, with comparisons to ascorbic acid .
- Enzyme inhibition : Kinase or protease inhibition studies (e.g., COX-2) using fluorometric/colorimetric kits .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Single-crystal X-ray diffraction : SHELX software refines hydrogen-bonding patterns and torsion angles. For example, the C8-dimethylamino group often forms intermolecular H-bonds with the C7-hydroxyl, stabilizing the crystal lattice .
- Graph-set analysis : Identifies recurring motifs (e.g., R_2$$^2(8) rings) in packing diagrams, critical for predicting solubility and stability .
Q. What strategies address contradictory data in biological activity studies?
- SAR analysis : Compare analogs (e.g., bromophenyl vs. ethoxyphenyl at C3) to isolate substituent effects. For instance, 3-(4-bromophenyl) derivatives show enhanced cytotoxicity (IC <10 μM) due to increased lipophilicity .
- Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites that may skew dose-response curves .
Q. How do computational methods enhance the design of chromenone derivatives?
- Docking simulations : AutoDock Vina predicts binding to targets like EGFR or tubulin. The C7-hydroxy and C8-dimethylamino groups often form key interactions (e.g., H-bonds with kinase active sites) .
- QSAR models : Hammett constants (σ) and logP values correlate substituent electronic effects with bioactivity. Electron-withdrawing groups at C3 improve antioxidant capacity .
Methodological Notes
- Contradiction Handling : Conflicting NMR signals may arise from tautomerism (e.g., keto-enol shifts). Use variable-temperature NMR or deuterated solvents to clarify .
- Synthetic Pitfalls : Trace water in the Mannich reaction can hydrolyze intermediates. Anhydrous conditions and molecular sieves improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
